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molecular formula C7H10N2O3 B8711199 5-(2-Methoxyethyl)-uracil CAS No. 54127-93-4

5-(2-Methoxyethyl)-uracil

Cat. No. B8711199
M. Wt: 170.17 g/mol
InChI Key: QDSSSYJCTRKILR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04410530

Procedure details

6.0 g of 5-(2-methylsulphonyloxyethyl)-uracil are suspended in 100 ml of absolute methanol and the suspension is heated to 120°-130° C. for one hour in a pressure vessel. After cooling to room temperature, the crystals obtained are filtered off and washed with methanol. 5-(2-Methoxyethyl)-uracil, melting point 232°-234° C., is obtained.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS([O:5][CH2:6][CH2:7][C:8]1[C:9](=[O:15])[NH:10][C:11](=[O:14])[NH:12][CH:13]=1)(=O)=O.[CH3:16]O>>[CH3:16][O:5][CH2:6][CH2:7][C:8]1[C:9](=[O:15])[NH:10][C:11](=[O:14])[NH:12][CH:13]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
CS(=O)(=O)OCCC=1C(NC(NC1)=O)=O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension is heated to 120°-130° C. for one hour in a pressure vessel
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the crystals obtained
FILTRATION
Type
FILTRATION
Details
are filtered off
WASH
Type
WASH
Details
washed with methanol

Outcomes

Product
Name
Type
product
Smiles
COCCC=1C(NC(NC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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